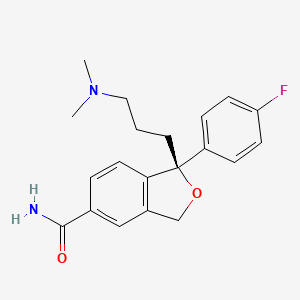

Escitalopram Amide

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H23FN2O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |

InChI |

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |

InChI Key |

LYYWQJNKWCANAC-FQEVSTJZSA-N |

Isomeric SMILES |

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Impurity Profiling and Formation Mechanisms of Escitalopram Amide in Pharmaceutical Processes

Identification and Classification as a Process-Related Impurity of Escitalopram (B1671245)

Escitalopram amide, chemically known as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, is recognized as a significant process-related impurity in the synthesis of the antidepressant drug escitalopram. vulcanchem.comresearchgate.net Process-related impurities are substances that form during the manufacturing process and are structurally similar to the active pharmaceutical ingredient (API). veeprho.com The presence of such impurities must be carefully monitored and controlled to ensure the purity, safety, and efficacy of the final drug product. veeprho.comdaicelpharmastandards.com

The key structural difference between escitalopram and this compound lies in the functional group at the 5-position of the isobenzofuran (B1246724) ring. In escitalopram, this position is occupied by a cyano (-CN) group, whereas in this compound, it is a carboxamide (-CONH2) moiety. vulcanchem.com This seemingly minor alteration can affect the molecule's properties, including its polarity and potential biological activity.

The identification of this compound as an impurity is crucial for quality control in pharmaceutical manufacturing. synthinkchemicals.com It is often referred to as "Citalopram EP Impurity A" or "Citalopram USP Related Compound A" in pharmacopeial contexts, highlighting its regulatory significance. synthinkchemicals.com Advanced analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), are the standard methods for detecting and quantifying the levels of this compound in batches of escitalopram. vulcanchem.comresearchgate.net These methods are validated to have high sensitivity, with a limit of detection (LOD) as low as 0.05% and a limit of quantification (LOQ) of 0.15% relative to the main compound. vulcanchem.com

Table 1: Comparison of Escitalopram and this compound

| Property | Escitalopram | This compound |

|---|---|---|

| IUPAC Name | (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide |

| Functional Group at C-5 | Cyano (-CN) | Carboxamide (-CONH2) |

| Molecular Formula | C20H21FN2O | C20H23FN2O2 |

| Molecular Weight ( g/mol ) | 324.39 | 342.4 |

Data sourced from multiple chemical and pharmaceutical databases.

Investigation of By-Product Formation Pathways During Escitalopram Synthesis

The primary pathway for the formation of this compound is through the hydrolysis of the cyano group of escitalopram or its precursor, citalopram (B1669093). researchgate.net This reaction can occur under specific conditions present during the synthesis and work-up stages of the manufacturing process.

One of the main formation mechanisms involves the presence of basic conditions. researchgate.net The cyano group is susceptible to hydrolysis, particularly when exposed to alkaline environments, which can lead to its conversion into a carboxamide group. researchgate.net A patented method for synthesizing this impurity involves treating citalopram with ammonium (B1175870) hydroxide (B78521) at elevated temperatures (40–50°C), which induces a nucleophilic substitution reaction. vulcanchem.com

Another documented synthetic route for the formation of this compound involves the use of hydrogen peroxide under alkaline conditions. google.com This method utilizes citalopram as the starting material and proceeds at a controlled temperature range of -10 to 10°C. google.com The reaction solvent plays a role in this process, with various options including alcohols, ketones, and other organic solvents. google.com

The formation of this compound underscores the need for stringent control over reaction conditions during the synthesis of escitalopram to minimize the generation of this and other related impurities. daicelpharmastandards.com

Impact of Process Parameters on this compound Generation

Several process parameters can significantly influence the generation of this compound during the manufacturing of escitalopram. The careful control of these parameters is essential to minimize the level of this impurity in the final product.

Key Process Parameters Influencing this compound Formation:

pH and Basicity: The pH of the reaction mixture is a critical factor. Basic conditions are known to promote the hydrolysis of the cyano group to a carboxamide. researchgate.net The use of alkaline reagents or insufficient neutralization during work-up steps can increase the formation of this compound.

Temperature: Elevated temperatures can accelerate the rate of hydrolysis. For instance, a patented synthesis of the amide impurity specifies a reaction temperature of 40-50°C when using ammonium hydroxide. vulcanchem.com Conversely, another method using hydrogen peroxide operates at a much lower temperature range of -10 to 10°C to control the reaction. google.com

Reaction Time: Prolonged reaction times, especially under conditions favorable for hydrolysis (e.g., high pH or temperature), can lead to higher levels of this compound.

Solvent Choice: The type of solvent used can also impact impurity formation. A patented method for preparing the amide impurity lists a wide range of possible solvents, including methanol, ethanol (B145695), acetone, and acetonitrile (B52724), indicating that the reaction environment is a key consideration. google.com

Presence of Oxidizing Agents: The use of oxidizing agents, such as hydrogen peroxide, in the presence of a base has been shown to be a direct pathway for the formation of this compound from citalopram. google.com

Table 2: Conditions for Synthesis/Formation of this compound

| Method | Reagents | Temperature | Solvents |

|---|---|---|---|

| Ammonolysis | Citalopram, Ammonium Hydroxide | 40–50°C | Ethyl acetate (B1210297) |

| Peroxide Oxidation | Citalopram, Hydrogen Peroxide, Base | -10 to 10°C | Methanol, Ethanol, Acetone, etc. |

Data sourced from patent literature. vulcanchem.comgoogle.com

Regulatory Context for Impurity Control and Profiling of this compound

The control of impurities in active pharmaceutical ingredients is a critical aspect of drug development and manufacturing, governed by strict regulatory guidelines. veeprho.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks, such as the International Council for Harmonisation (ICH) guidelines, that set limits for the presence of impurities in drug substances. mdpi.com

For escitalopram, the determination of both chemical and chiral impurities is a regulatory requirement. mdpi.com this compound is a specified chemical impurity that must be monitored. synthinkchemicals.commdpi.com The ICH guidelines necessitate that any impurity present above a certain threshold (typically 0.10% to 0.15%) must be identified, and its levels in the final product must be controlled. researchgate.net

Pharmaceutical manufacturers are required to:

Develop and validate analytical methods for the detection and quantification of impurities like this compound. synzeal.comsynzeal.com

Characterize the impurity profile of their drug substance. synzeal.com

Implement stringent process controls to minimize the formation of impurities. daicelpharmastandards.com

Provide a detailed Certificate of Analysis (CoA) for their products, which includes data on impurity levels. daicelpharmastandards.com

The availability of well-characterized reference standards for escitalopram impurities, including this compound, is essential for these quality control activities. synzeal.com These standards are used for method validation, system suitability testing, and the accurate quantification of impurities in production batches. synthinkchemicals.comsynzeal.com

Degradation Pathways and Stability Assessment of Escitalopram Amide

Photodegradation Studies Leading to Escitalopram (B1671245) Amide Formation

The formation of escitalopram amide has been identified during the photodegradation of its parent compound, escitalopram. Research into the photostability of escitalopram in aqueous environments reveals that the compound degrades under simulated solar radiation, leading to a variety of transformation products (TPs).

A key pathway in the photodegradation of escitalopram is the hydrolysis of the nitrile group (-CN) to form a primary amide (-CONH2). mdpi.comunimib.it This specific degradant, this compound, has been identified as a transformation product (TP8) with a mass-to-charge ratio (m/z) of 343. mdpi.comunimib.it The studies were conducted in both ultrapure water and surface water, indicating this degradation pathway is relevant in environmental conditions. researchgate.net

The photodegradation of the parent escitalopram compound follows pseudo-first-order kinetics. mdpi.comresearchgate.net The degradation rate is influenced by the composition of the aqueous medium. In ultrapure water, the degradation is slower, with a reported half-life of approximately 62.4 hours (or 2.6 days). mdpi.comresearchgate.net The process is accelerated in the presence of substances like nitrates and bicarbonates, which are common in surface waters. mdpi.comresearchgate.net For instance, the half-life of escitalopram can decrease to as little as 14.5 hours when nitrate (B79036) and bicarbonate concentrations are high, highlighting the role of indirect photolysis in the degradation process. mdpi.com

A study identified fourteen distinct transformation products of escitalopram during photodegradation in ultrapure water, with this compound being one of the key degradants formed through nitrile hydrolysis. mdpi.comresearchgate.netresearchgate.net

Table 1: Selected Photodegradation Transformation Products (TPs) of Escitalopram

| Transformation Product (TP) ID | m/z (mass-to-charge ratio) | Proposed Formation Pathway from Escitalopram |

|---|---|---|

| TP8 (this compound) | 343 | Nitrile Hydrolysis |

| TP13 | 355 | Oxidation on the furan (B31954) ring |

| TP10 | 355 | Hydroxylation of the methyl group of the tertiary amine |

| TP5 | 262 | Loss of fluorine atom and other structural changes |

| TP2 | 307 | Loss of fluorine atom and other structural changes |

Thermal Degradation Characteristics and Kinetics

Specific data on the thermal degradation characteristics and kinetics of isolated this compound are not extensively detailed in the cited literature. However, the stability of the parent compound, escitalopram oxalate (B1200264), provides context. Escitalopram oxalate demonstrates significant thermal stability, with decomposition occurring at high temperatures. researchgate.net Thermal analysis shows that escitalopram oxalate melts at approximately 158.3 °C, which is followed by the decomposition of the oxalate counter-ion and subsequent degradation of the escitalopram molecule itself, releasing products such as dimethylamine (B145610) and fluorobenzene. researchgate.netfapesp.br

Forced degradation studies on escitalopram oxalate have shown it to be stable when exposed to dry heat at 60°C for 24 hours. oup.com Another study investigating thermal stress during manufacturing processes like hot-melt extrusion noted that the first major mass loss for escitalopram oxalate begins near its melting temperature and continues up to 237°C. pharmaexcipients.com While these findings apply to the parent drug, they suggest that the core structure, which is shared with this compound, is relatively stable at moderately elevated temperatures.

Hydrolytic Degradation Behavior in Various Media

Information regarding the specific hydrolytic degradation of this compound is limited. However, its formation and subsequent reactions can be inferred from studies on escitalopram. The nitrile group of escitalopram can hydrolyze to form this compound, which can then further hydrolyze to form the corresponding carboxylic acid derivative. This two-step hydrolysis is a common pathway for nitriles, particularly under basic conditions. researchgate.netnih.gov

Forced degradation studies of escitalopram oxalate show that it is susceptible to hydrolysis under both acidic and alkaline conditions, with degradation being more extensive in alkaline solutions. oup.compharmaexcipients.com When subjected to 0.1 M sodium hydroxide (B78521), significant degradation of escitalopram occurs. oup.comresearchgate.net Conversely, the parent compound is relatively stable in neutral aqueous solutions when protected from light, with studies noting poor hydrolysis in the dark. mdpi.com

This suggests that the formation of this compound from escitalopram is a key step in the hydrolytic degradation pathway, particularly in basic environments. The amide itself would then be susceptible to further hydrolysis to the carboxylic acid, acting as a hydrolytic intermediate.

Oxidative Degradation Profiles

The oxidative degradation profile of this compound is not specifically characterized in the available research. Studies have instead focused on the oxidative stability of the parent drug, escitalopram. These studies report conflicting results depending on the conditions used. One forced degradation study found that escitalopram was stable when exposed to 3% hydrogen peroxide (H₂O₂) at 50°C for 24 hours. oup.com However, another study using more strenuous conditions (30% H₂O₂ at room temperature for 72 hours) did observe the formation of a degradation product. researchgate.net

Research on the related compound, citalopram (B1669093), has shown that oxidation with sodium hypochlorite (B82951) can lead to the formation of N-nitrosodimethylamine, a reaction involving the dimethylamine group present in both citalopram and escitalopram. mdpi.comunimib.it Given that the amide functional group is generally stable against oxidation compared to other moieties in the molecule (like the tertiary amine), it is likely that the oxidative degradation profile of this compound would be primarily influenced by the rest of the molecular structure.

Analytical Characterization and Quantification of Escitalopram Amide

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its molecular structure, functional groups, and atomic connectivity can be obtained.

Mass Spectrometry (LC-MS, LC-MS/MS) for Structural Identification

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for identifying and structurally characterizing impurities like escitalopram (B1671245) amide, even at trace levels. researchgate.netnih.gov The mass spectrometer provides critical information on the molecular weight and fragmentation pattern of the analyte, which serves as a molecular fingerprint.

In the analysis of escitalopram and its related substances, electrospray ionization (ESI) in positive ion mode is commonly used, as the nitrogen atoms in the molecule are readily protonated. mdpi.com Escitalopram amide is a hydrolysis product of escitalopram. One study identified a transformation product (TP8) with a mass-to-charge ratio (m/z) of 343, corresponding to the formation of the amide from the nitrile group of escitalopram (molecular weight 324). mdpi.com

The structural identity is further confirmed through MS/MS analysis. In this technique, the protonated molecule (parent ion) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). For instance, the parent escitalopram ion at m/z 325 is known to produce a key fragment at m/z 109, corresponding to the 4-fluoro-1-methylbenzene moiety. researchgate.net The fragmentation pattern of this compound would be compared against that of the parent drug to confirm the structural modification at the nitrile position. The loss of the dimethylamine (B145610) side chain is another common fragmentation pathway observed. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS), such as Q-TOF analysis, can be employed to determine the accurate mass and elemental composition of the impurity, providing definitive evidence for its structure. researchgate.net

Table 1: LC-MS Parameters for Analysis of Escitalopram and Related Substances

| Parameter | Typical Conditions |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Ion Trap, Quadrupole Time-of-Flight (Q-TOF) researchgate.net |

| Scan Range | m/z 100–500 researchgate.net |

| Source Voltage | 3.0 - 5.2 kV researchgate.netresearchgate.net |

| Capillary Temp. | 250 °C researchgate.net |

| Collision Energy | 35% (Normalized) researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for unambiguous structure confirmation. conicet.gov.ar Techniques including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) provide detailed information about the carbon-hydrogen framework of the molecule.

For this compound, NMR would provide conclusive evidence of the nitrile-to-amide conversion.

¹³C NMR: The most significant change would be the disappearance of the nitrile carbon signal (C≡N) and the appearance of a new signal for the carbonyl carbon (C=O) of the amide group, typically in the range of 160-180 ppm. conicet.gov.ar

¹H NMR: The formation of a primary amide (-CONH₂) would introduce new, broad signals in the proton spectrum, typically between 5.0 and 8.0 ppm, corresponding to the two amide protons (N-H). The chemical shifts of protons on the carbon atoms adjacent to the newly formed amide group would also be altered compared to the parent nitrile compound. unisa.it

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to establish the connectivity between protons and carbons, providing unequivocal structural proof for impurities isolated from bulk drug samples. conicet.gov.ar

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. wvu.edu The analysis of this compound using IR would focus on detecting the characteristic vibrational frequencies of the amide group and confirming the absence of the nitrile group.

The key diagnostic peaks for a primary amide include:

N-H Stretching: Two distinct stretching bands in the region of 3100-3500 cm⁻¹. The presence of two peaks is characteristic of the symmetric and asymmetric stretching of the primary amide (-NH₂) group. utdallas.eduspectroscopyonline.com

C=O Stretching (Amide I band): A strong, sharp absorption peak typically found between 1630 and 1680 cm⁻¹. This is one of the most prominent bands in the IR spectrum of an amide. spectroscopyonline.com

N-H Bending (Amide II band): A strong band located near 1540-1640 cm⁻¹. spectroscopyonline.com

Simultaneously, the sharp, medium-intensity peak corresponding to the nitrile (C≡N) stretch, which appears around 2250 cm⁻¹ in the spectrum of escitalopram, would be absent in the spectrum of this compound. utdallas.edu This combination of the appearance of amide peaks and the disappearance of the nitrile peak provides strong evidence for the structural conversion.

Table 2: Key IR Absorption Frequencies for Distinguishing Escitalopram from this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Found In |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 (two bands) | This compound |

| Amide (-CONH₂) | C=O Stretch | 1630 - 1680 (strong) | This compound |

| Nitrile (-C≡N) | C≡N Stretch | ~2250 (sharp, medium) | Escitalopram |

| Aromatic C-H | C-H Stretch | >3000 | Both |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances, as well as for quantifying its content.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of escitalopram and quantifying any impurities, including the amide. mdpi.comgoogle.com A validated, stability-indicating HPLC method can accurately measure the content of this compound to ensure it does not exceed specified limits (e.g., not more than 0.1% for a given impurity). mdpi.com

The method typically involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where both escitalopram and its impurities exhibit significant absorbance, such as 238 nm or 270 nm. pensoft.netresearchgate.net For content determination, a calibration curve is constructed by analyzing standard solutions of the impurity at various concentrations. The peak area of the amide in a sample is then compared to this curve to determine its concentration. pensoft.net

Reversed-Phase Liquid Chromatography (RP-LC) for Separation from Related Substances

Reversed-Phase Liquid Chromatography (RP-LC) is the most widely used mode of HPLC for the analysis of escitalopram and its impurities. science.govoup.com In RP-LC, a nonpolar stationary phase (e.g., ODS Hypersil C18) is used with a polar mobile phase. oup.comoup.com This setup allows for the effective separation of escitalopram from its more polar or less polar related substances.

This compound, due to the introduction of the polar amide group in place of the less polar nitrile group, would have a different retention time than the parent compound, typically eluting earlier. The development of a stability-indicating RP-LC method involves subjecting the drug to stress conditions (acid, base, oxidation) to generate degradation products and then optimizing the chromatographic conditions to achieve baseline separation between the API and all resulting impurities. oup.comoup.com This ensures the method is specific and can accurately quantify impurities in the presence of the main component.

Table 3: Typical RP-LC Method Parameters for Escitalopram Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | ODS Hypersil C18, Waters Xterra C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netscience.govoup.com |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 70:30 v/v) science.govoup.com |

| pH | Adjusted with phosphoric acid (e.g., to pH 4.3) oup.com |

| Flow Rate | 1.0 - 1.5 mL/min pensoft.netoup.com |

| Detector | UV at 238 nm, 268 nm, or 270 nm pensoft.netresearchgate.netoup.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) oup.com |

Chiral Chromatography for Enantiomeric Purity

This compound is a racemic compound, meaning it exists as a mixture of two enantiomers (S and R forms). synzeal.com As with the parent compound, escitalopram, where the S-enantiomer is the active moiety and the R-enantiomer is considered an impurity, the enantiomeric purity of the amide impurity is a critical quality attribute. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying these enantiomers.

The development of a chiral separation method for this compound would likely begin by adapting established methods for escitalopram and its other chiral impurities. The most successful separations are typically achieved using chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose (B213188) or amylose. mdpi.comgoogle.com

Several studies on escitalopram provide a strong basis for this approach. For instance, cellulose-based columns such as Lux Cellulose-1, which is based on cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent separation capabilities for citalopram (B1669093) enantiomers and related impurities in reversed-phase mode. mdpi.com Similarly, Chiralcel OD-H and Chiralcel OJ-H columns are frequently used for enantioselective analysis. researchgate.netnih.gov The mobile phase composition is a critical factor, often consisting of a non-polar solvent like n-hexane, an alcohol modifier such as ethanol (B145695) or isopropanol, and a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.comresearchgate.net A study successfully used a mobile phase of n-hexane/propane-2-ol/triethylamine for the chiral separation of citalopram and its precursor on a Chiralcel OD-H column. researchgate.net Another method employed a "green" eluent mixture of ethanol-water-diethylamine on a Chiralcel OJ-H phase, achieving good resolution. nih.gov

Given that this compound shares the core chiral structure of escitalopram, these validated chiral HPLC methods serve as the primary reference for developing a specific method to assess its enantiomeric purity. The goal is to achieve baseline separation between the S- and R-enantiomers of the amide, allowing for accurate quantification of the undesired enantiomer.

Table 1: Examples of Chiral HPLC Systems for Separation of Citalopram Enantiomers and Related Substances

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection | Reference |

| Lux Cellulose-1 | Water/Acetonitrile (55/45) with 0.1% Diethylamine | 0.8 | UV at 230 nm | mdpi.com |

| Chiralcel OD-H | n-hexane/propane-2-ol/triethylamine (96/4/0.1) | 1.0 | UV at 250 nm | researchgate.net |

| Chiralcel OJ-H | Ethanol/Water/Diethylamine (70:30:0.1) | Not Specified | Not Specified | nih.gov |

| Chiral CD-PH | Ammonium (B1175870) acetate (B1210297)/ethanol/2-propanol/methylene dichloride (100:150:70:30) | 0.5 | UV at 254 nm | researchgate.net |

| CHIRALPAK AD-H | n-hexane/lower alcohol/alkaline additive/acidic additive | Not Specified | Not Specified | google.com |

Validation of Analytical Methods for this compound Analysis

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability, accuracy, and precision. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. mdpi.comajpamc.com This process establishes that the analytical procedure is suitable for its intended purpose. For this compound, this involves validating methods that can quantify it as an impurity within the Escitalopram API or its dosage forms.

Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the main API (escitalopram), other impurities, and excipients. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in chromatograms of placebo and other related substances. ajpamc.compensoft.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pensoft.net This is confirmed by analyzing a series of dilutions of the this compound standard and demonstrating a linear relationship between peak area and concentration, typically with a correlation coefficient (R²) of >0.99. ajpamc.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. The percentage of the analyte recovered is then calculated. Acceptance criteria for accuracy are typically within 98-102%. mdpi.comresearchgate.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. mdpi.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. mdpi.com Precision is reported as the Relative Standard Deviation (RSD), which should typically be less than 2%. researchgate.netresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net LOD and LOQ are often calculated based on the signal-to-noise ratio of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). ajpamc.com This provides an indication of its reliability during normal usage.

Studies validating HPLC methods for escitalopram and its impurities provide a template for the expected performance of a method intended for this compound analysis.

Table 2: Summary of Method Validation Parameters for Escitalopram and its Impurities

| Validation Parameter | Typical Finding | Reference |

| Linearity Range | 2-20 µg/mL | ajpamc.com |

| 0.05 µg/mL to 7.5 µg/mL (for R-enantiomer) | researchgate.net | |

| Correlation Coefficient (R²) | >0.9950 | ajpamc.com |

| 0.9999 | pensoft.netresearchgate.net | |

| Accuracy (% Recovery) | 98.32% to 101.59% | mdpi.com |

| 99.2% to 100.3% | ijcrt.org | |

| Precision (% RSD) | Intra-day: 0.09–1.11% | mdpi.com |

| Intermediate: <1.35% | mdpi.com | |

| Limit of Detection (LOD) | 2.54 µg/mL | researchgate.net |

| 0.16 µg/mL (for R-enantiomer) | researchgate.net | |

| Limit of Quantitation (LOQ) | 7.68 µg/mL | researchgate.net |

| 0.50 µg/mL (for R-enantiomer) | researchgate.net |

Theoretical and Computational Investigations of Escitalopram Amide

Quantum Chemical Analysis and Molecular Structure Elucidation

Quantum chemical methods are essential for understanding the molecular structure and electronic properties of pharmaceutical compounds. For Escitalopram (B1671245) Amide, a thorough investigation would involve a suite of computational tools to predict its geometry, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its electronic characteristics. For Escitalopram Amide, calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the global minimum energy structure. This process yields precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~ 1.24 Å |

| Bond Length | C-N (Amide) | ~ 1.35 Å |

| Bond Length | C-F (Fluorophenyl) | ~ 1.36 Å |

| Bond Angle | O=C-N (Amide) | ~ 122° |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density between orbitals, which signifies intramolecular charge transfer (ICT). This analysis provides insights into the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant charge transfer would be expected from the lone pairs of the oxygen and nitrogen atoms towards antibonding orbitals within the aromatic systems.

Table 2: Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (Amide) | π*(C=O) | High |

| LP(2) O (Amide) | σ*(C-N) | Moderate |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would show regions of negative potential (red/yellow) around the amide oxygen and the fluorine atom, indicating sites for electrophilic attack. Regions of positive potential (blue) would be found near the amide and amine hydrogen atoms, marking sites for nucleophilic attack.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated.

Table 3: Hypothetical HOMO-LUMO Energy and Reactivity Indices for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | ~ -6.5 eV |

| E(LUMO) | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

| Chemical Hardness (η) | ~ 2.65 |

First Order Hyperpolarizability Calculations

First-order hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with significant charge transfer and extended π-conjugation can exhibit large hyperpolarizability values, making them of interest for materials science. DFT calculations can predict this property. For this compound, the presence of donor (amine, amide) and acceptor (fluorophenyl) groups might lead to a modest NLO response.

Atom in Molecule (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and their properties based on the topology of the electron density (ρ(r)). By locating bond critical points (BCPs), AIM analysis can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) and identify weaker interactions like hydrogen bonds. For this compound, AIM would be used to analyze the covalent bonds within the structure and to confirm the presence and strength of any intramolecular hydrogen bonds that stabilize its conformation.

Computational Mechanistic Studies of Amide Formation and Transformation

The formation and transformation of this compound are critical areas of study, particularly as it emerges as a process-related impurity during the synthesis of escitalopram and as a degradation product. vulcanchem.comscispace.com Computational chemistry provides indispensable tools for elucidating the mechanisms governing these chemical changes.

Amide Formation during Synthesis: this compound is identified as a primary process-related impurity that can form during the synthesis of escitalopram. vulcanchem.com One patented method details its formation through the ammonolysis of citalopram (B1669093), the racemic precursor to escitalopram. vulcanchem.com This reaction involves the nucleophilic substitution of the cyano group (-CN) at the 5-position of the isobenzofuran (B1246724) ring with a carboxamide (-CONH2) moiety. vulcanchem.com

Computational mechanistic studies, often employing Density Functional Theory (DFT), can model this transformation. DFT calculations are utilized to map the potential energy surface of the reaction, identifying the transition states and intermediates. Such models can elucidate the reaction pathway for the hydrolysis of the nitrile group to the primary amide, providing insights into the reaction kinetics and thermodynamics under specific conditions like treatment with aqueous ammonium (B1175870) hydroxide (B78521). vulcanchem.com

Transformation via Photodegradation: Studies on the environmental fate of escitalopram have shown that it can degrade under photolytic conditions, leading to various transformation products (TPs). mdpi.comunimib.it One such identified product is an amide derivative, suggesting a pathway for the transformation of the parent compound's cyano group in aqueous environments. scispace.com The photodegradation process is complex, often involving indirect photolysis influenced by substances like nitrates. mdpi.comunimib.it

Computational models are employed to predict the mechanisms of such transformations. These studies can simulate the interaction of escitalopram with reactive oxygen species or the influence of UV radiation, predicting the most likely sites of molecular modification. researchgate.net For the formation of the amide, these models would investigate the multi-step hydrolysis of the nitrile group, a process that can be initiated by photochemically generated radicals. Quantum mechanics calculations can help determine the energetic feasibility of proposed degradation pathways. mdpi.comresearchgate.net

Table 1: Computational Models for this compound Formation and Transformation

Transformation Process Proposed Mechanism Relevant Computational Methods Key Findings/Predictions Synthesis Impurity Formation Nucleophilic substitution and hydrolysis of the cyano group during ammonolysis of a citalopram precursor. vulcanchem.com Density Functional Theory (DFT) Models potential energy surface, transition states, and reaction kinetics to explain the conversion of the nitrile to an amide. Photodegradation Environmentally-induced hydrolysis of the cyano group, potentially influenced by nitrates and UV radiation. [13, 15] Quantum Mechanics (QM), Molecular Dynamics (MD) Predicts degradation pathways, identifies reactive sites, and assesses the energetic feasibility of transformation product formation in aqueous systems.

Molecular Modeling for Intermolecular Interactions and Solid-State Forms

The substitution of the cyano group with a carboxamide group significantly alters the molecule's capacity for intermolecular interactions, primarily due to the amide's ability to act as both a hydrogen bond donor and acceptor. vulcanchem.comajchem-a.com Molecular modeling is a powerful technique for investigating these interactions and predicting the solid-state properties of this compound, such as crystal polymorphism. vulcanchem.com

Intermolecular Interactions: The amide functional group is well-known for its role in establishing strong hydrogen bonds. ajchem-a.com In the context of this compound, the -CONH2 group can form robust intermolecular hydrogen bonds, which are expected to be a dominant force in its crystal lattice. Computational methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze these non-covalent interactions. researchgate.net These methods can calculate parameters such as binding energies, bond distances, and electron density at bond critical points to quantify the strength and nature of hydrogen bonds, as well as weaker interactions like van der Waals forces and π-π stacking. researchgate.net Modeling studies on similar amide-containing structures have demonstrated that these interactions are fundamental in dictating the molecular arrangement in the solid state. lqtl.org

Solid-State Forms and Polymorphism: The specific network of intermolecular interactions determines the crystal packing and can lead to the existence of different solid-state forms, or polymorphs. Investigating potential polymorphism is crucial for understanding the physical properties of the compound. vulcanchem.com Molecular dynamics (MD) simulations and crystal structure prediction (CSP) algorithms are the primary computational tools for this purpose. MD simulations can model the dynamic behavior of a collection of this compound molecules, exploring different conformational and packing possibilities. vulcanchem.com CSP methods use force fields or quantum mechanical calculations to generate and rank the energetic stability of thousands of hypothetical crystal structures, providing a theoretical map of the polymorphic landscape. These computational explorations can guide experimental efforts to identify and characterize different solid-state forms of this compound.

Table 2: Computational Modeling of Intermolecular Interactions in this compound

Interaction Type Computational Model Key Parameters Calculated Significance in Solid-State Forms Hydrogen Bonding Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), Ab initio modeling [3, 17] Binding energy, H-bond distance and angles, electron density at bond critical points. Dominant force determining molecular packing, crystal stability, and potential for polymorphism. The amide group is a key participant. [9, 17] π-π Stacking DFT with dispersion correction (DFT-D) Interaction energy, distance and orientation between aromatic rings. Contributes to the stabilization of the crystal lattice through interactions involving the fluorophenyl and isobenzofuran rings. Crystal Polymorphism Molecular Dynamics (MD), Crystal Structure Prediction (CSP) Lattice energies, packing efficiency, radial distribution functions. Predicts the existence of different stable or metastable crystal forms, which can have different physical properties. vulcanchem.com

Environmental Chemistry and Fate of Escitalopram Amide

Environmental Transformation Pathways and Photodegradation Kinetics Leading to Amide Products

The transformation of escitalopram (B1671245) in the environment, particularly in aqueous systems, can occur through various pathways, with photodegradation being a significant process. Studies on the photodegradation of escitalopram have identified several transformation products (TPs), including the amide derivative.

Research has shown that the photodegradation of escitalopram follows pseudo-first-order kinetics. researchgate.netmdpi.comresearchgate.netunimib.itunimib.itresearcher.life The half-life of escitalopram under simulated sunlight conditions has been determined to be approximately 62.4 hours in ultrapure water and 48.4 hours in lake water. researchgate.netmdpi.comresearchgate.netunimib.itunimib.itresearcher.life The presence of substances like nitrate (B79036) can significantly accelerate this degradation process. researchgate.netmdpi.comresearchgate.netunimib.itunimib.itresearcher.life

One of the identified transformation pathways involves the formation of an amide, designated as TP8 in some studies. researchgate.netmdpi.com This occurs through the hydrolysis of the nitrile group of the parent escitalopram molecule. In addition to the amide, several other TPs have been identified, arising from reactions such as N-demethylation, α-carbon hydroxylation, and N-oxidation. researchgate.netnih.gov In total, up to 19 transformation products of the related compound citalopram (B1669093) have been identified in studies using moving bed biofilm reactors (MBBRs), with nitrile hydrolysis being a major pathway. researchgate.netnih.gov

The formation of these TPs, including escitalopram amide, is influenced by the specific environmental conditions. For instance, in studies of citalopram, dosing with acetate (B1210297) was found to significantly up-regulate amide hydrolysis. researchgate.netnih.gov

Table 1: Photodegradation Kinetics of Escitalopram in Different Aqueous Media

| Medium | Half-life (hours) | Kinetic Order | Reference |

| Ultrapure Water | 62.4 | Pseudo-first-order | researchgate.netmdpi.comresearchgate.netunimib.itunimib.itresearcher.life |

| Lake Water | 48.4 | Pseudo-first-order | researchgate.netmdpi.comresearchgate.netunimib.itunimib.itresearcher.life |

Presence and Persistence of this compound in Aquatic Environments

Escitalopram and its transformation products, including the amide, are frequently detected in aquatic environments worldwide. researchgate.netnih.gov They enter these systems primarily through the discharge of treated wastewater, as conventional wastewater treatment plants are often not equipped to fully remove these compounds. researchgate.netnih.gov

The persistence of escitalopram and its derivatives in the aquatic environment is a key concern. While some studies suggest a low potential for bioaccumulation, the continuous introduction of these compounds can lead to their pseudo-persistence. mdpi.com The potential for the persistence of citalopram, a closely related compound, cannot be excluded due to a lack of comprehensive data. janusinfo.se

Studies have detected escitalopram in treated wastewater and surface water. janusinfo.se For instance, in surface water samples, escitalopram has been found at concentrations of a few dozen ng/L, along with some of its transformation products. researchgate.netunimib.itunimib.itresearcher.life In a Tehran wastewater treatment plant, citalopram was found to have the highest concentration among the analyzed antidepressants, with levels ranging from 4.66 to 2006.27 ng/L in the influent. nih.gov

The environmental fate of this compound is intrinsically linked to the degradation of the parent compound. While specific concentrations of the amide are not always reported separately, its formation as a transformation product indicates its presence in environments contaminated with escitalopram. The stability of escitalopram in subcritical water at temperatures up to 473 K suggests that thermal degradation may not be a significant removal pathway in typical aquatic environments. aksaray.edu.tr

Table 2: Reported Environmental Concentrations of Citalopram/Escitalopram

| Location/Matrix | Compound | Concentration Range | Reference |

| Surface Water | Escitalopram & TPs | A few dozen ng/L | researchgate.netunimib.itunimib.itresearcher.life |

| Tehran WWTP Influent | Citalopram | 4.66 - 2006.27 ng/L | nih.gov |

| Norway WWTP Influent | Citalopram | 13 - 612 ng/L | nih.gov |

| Canada WWTP Influent | Citalopram | Mean: 236 ng/L | nih.gov |

Future Research Directions for Escitalopram Amide

Development of Novel and Sustainable Synthetic Routes

The synthesis of Escitalopram (B1671245) Amide is primarily of interest for its use as a reference standard in impurity profiling of Escitalopram. Traditionally, it is formed as a process-related impurity through the hydrolysis of the nitrile group of citalopram (B1669093) or escitalopram. However, future research focuses on developing deliberate, efficient, and sustainable synthetic methods.

A patented novel synthetic route involves the direct, one-step hydrolysis of S-escitalopram oxalate (B1200264). google.com This method utilizes hydrogen peroxide in a solvent such as tetrahydrofuran (B95107) (THF) in the presence of an acid-binding agent. google.com This approach is presented as having advantages over older, multi-step methods, offering a simpler reaction pathway and yielding a product with high purity. google.com Another patented method describes the preparation of the citalopram amide impurity from citalopram raw material by reacting it with hydrogen peroxide under alkaline conditions at a controlled temperature of -10 to 10°C. google.com

The principles of green chemistry are becoming central to pharmaceutical process development and represent a significant avenue for future research. doi.orgakjournals.com These approaches aim to reduce or eliminate the use and generation of hazardous substances. akjournals.com For the synthesis of compounds like Escitalopram Amide, future work could explore:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, increase yields, and minimize the formation of by-products. doi.org

Quality by Design (QbD) Principles: Applying QbD can lead to more robust and efficient processes that are environmentally friendly. akjournals.comresearchgate.net

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Formation | Novel Patented Synthesis | Future Sustainable Approaches |

| Starting Material | Escitalopram / Citalopram | Escitalopram Oxalate / Citalopram | Optimized selection of precursors |

| Key Reagents | Incidental water/acid/base | Hydrogen Peroxide, Acid-binding agent | Eco-friendly catalysts, benign solvents |

| Reaction Type | Uncontrolled Hydrolysis | Controlled, one-step Hydrolysis/Oxidation google.comgoogle.com | Microwave-assisted reactions, biocatalysis |

| Process Complexity | Process-related, incidental | Simple, one-step reaction google.com | Designed for efficiency and minimal waste |

| Sustainability | Not designed; by-product | Improved efficiency over multi-step routes | Core focus on green chemistry principles doi.org |

Exploration of Advanced Analytical Techniques for Trace Analysis

Ensuring pharmaceutical product quality requires the detection and quantification of impurities, often at trace levels. nih.govzenodo.org While standard High-Performance Liquid Chromatography (HPLC) with UV detection is a foundational technique, future research is focused on more advanced and sensitive methods for analyzing this compound. biomedres.usijpsjournal.com

The most significant progress in impurity analysis has come from hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the trace analysis of pharmaceutical impurities. nih.gov An effective and sensitive LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed for quantifying escitalopram itself in human urine and pharmaceutical forms, achieving a limit of detection (LOD) as low as 10.66 pg/mL in urine. nih.gov Similar highly sensitive methods can be specifically developed and validated for this compound to detect it at minute levels in the bulk drug or in environmental samples.

Structural Elucidation: Advanced mass spectrometry techniques, including ion trap and Q-TOF (Quadrupole Time-of-Flight) analyzers, are critical for characterizing unknown impurities. researchgate.net By analyzing fragmentation patterns and obtaining accurate mass data, the precise chemical structures of novel process-related impurities of escitalopram have been successfully elucidated. researchgate.netresearchgate.netnih.gov This approach is essential for confirming the structure of any newly detected trace impurities related to this compound.

Future research will likely involve the development and validation of these advanced, highly sensitive methods specifically for this compound, in accordance with International Council for Harmonisation (ICH) guidelines to ensure the methods are robust, accurate, and reliable. nih.gov

Table 2: Overview of Analytical Techniques for Impurity Profiling

| Technique | Principle | Application for this compound |

| HPLC-UV | Separates compounds based on polarity, with detection by UV absorbance. | Routine quality control, quantification of known impurities. researchgate.net |

| LC-MS | Combines HPLC separation with mass spectrometry for mass-based detection. | Provides mass information for impurity identification. nih.govzenodo.org |

| LC-MS/MS | Adds a second stage of mass analysis for higher specificity and sensitivity. | Trace-level quantification and structural confirmation of the amide impurity in complex matrices. nih.govnih.gov |

| High-Resolution MS (e.g., Q-TOF) | Provides highly accurate mass measurements. | Enables determination of the elemental composition of unknown impurities for definitive structural elucidation. researchgate.net |

| NMR Spectroscopy | Provides detailed information about the molecular structure. | Used to definitively confirm the structure of isolated impurities. researchgate.netnih.gov |

In-depth Computational Prediction of Reactivity and Stability Profiles

Alongside experimental work, computational modeling provides a powerful, predictive tool for understanding the chemical behavior of molecules like this compound. mdpi.com In silico methods can offer insights into reactivity, degradation pathways, and potential toxicity, guiding further experimental investigation and risk assessment.

A key area of future research is the use of computational models to predict the degradation and stability of this compound. Studies on the parent compound, Escitalopram, have already utilized these approaches. For example, the photodegradation of Escitalopram in water has been studied, and computational models were used to perform a preliminary evaluation of the toxicological profiles of the resulting transformation products. mdpi.comunimib.itresearchgate.net Two photodegradation products were identified as being of potential concern after being predicted as mutagenic by an in silico Ames test model. mdpi.comunimib.it This same methodology can be applied directly to this compound to:

Predict Degradation Pathways: Model the compound's stability under various stress conditions (e.g., light, heat, pH, oxidation) to predict likely degradation products. mdpi.comunimib.it

Assess Toxicological Profiles: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicological endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity.

Evaluate Environmental Fate: Predict the persistence, bioaccumulation, and mobility of this compound in the environment. mdpi.comunimib.it

These predictive studies are invaluable for understanding the impurity's potential impact without extensive and costly experimental testing, allowing researchers to focus laboratory resources on areas of highest predicted concern.

Table 3: Applications of Computational Modeling for this compound Research

| Computational Method | Research Application | Predicted Outcome |

| Quantum Mechanics (QM) | Reactivity Prediction | Electron density maps, bond strengths, prediction of sites susceptible to chemical attack. |

| Molecular Dynamics (MD) | Stability Simulation | Simulating behavior in different solvent/temperature conditions to predict physical stability. |

| Forced Degradation Modeling | Degradation Pathway Analysis | Identification of likely transformation products under stress conditions (light, heat, pH). mdpi.comunimib.it |

| QSAR / In Silico Toxicology | Toxicity and Environmental Profile | Prediction of mutagenicity (Ames test), carcinogenicity, and environmental persistence. mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What in vitro assays are recommended for studying Escitalopram Amide’s serotonin reuptake inhibition mechanism?

- Methodology : Use radioligand binding assays (e.g., [³H]-citalopram displacement) to quantify affinity for serotonin transporters (SERT). Pair with functional assays like synaptosomal serotonin uptake inhibition to confirm activity. Validate results using positive controls (e.g., escitalopram) and negative controls (e.g., non-SERT ligands). Ensure reproducibility by adhering to protocols from established pharmacological studies and reporting assay conditions (pH, temperature, buffer composition) in detail .

Q. How should researchers design a dose-response study for this compound in rodent models of depression?

- Methodology :

- Animal models : Use chronic unpredictable mild stress (CUMS) or forced swim test (FST) models.

- Dosing : Include 3–5 dose levels spanning subtherapeutic to supratherapeutic ranges, based on prior pharmacokinetic (PK) data.

- Controls : Administer vehicle and active comparator (e.g., escitalopram).

- Outcome measures : Behavioral endpoints (immobility time in FST) and biochemical markers (serum serotonin levels).

- Statistical power : Calculate sample size using power analysis (α = 0.05, β = 0.2) to ensure detectability of effect sizes ≥20% .

Q. What analytical techniques are suitable for quantifying this compound in plasma samples?

- Methodology :

- Chromatography : HPLC or LC-MS/MS with C18 columns and mobile phases optimized for polar metabolites.

- Detection : Electrochemical detection (for HPLC) or tandem mass spectrometry (for LC-MS/MS).

- Validation : Follow FDA/ICH guidelines for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

- Methodology :

- Cross-species PK/PD modeling : Compare rodent and human metabolic pathways using in vitro hepatocyte assays and PBPK modeling.

- Biomarker alignment : Validate preclinical biomarkers (e.g., hippocampal BDNF levels) against clinical endpoints (e.g., HAM-D scores).

- Meta-analysis : Aggregate data from multiple trials to identify confounding variables (e.g., patient comorbidities, dosing regimens) .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodology :

- Model fitting : Use sigmoidal Emax models or Bayesian hierarchical models to account for inter-individual variability.

- Sensitivity analysis : Test robustness by excluding outliers or adjusting covariates (e.g., age, baseline severity).

- Software tools : Implement via R (drc package) or NONMEM for pharmacodynamic modeling .

Q. How to design a double-blind, placebo-controlled trial for this compound with minimal bias?

- Methodology :

- Randomization : Stratify by severity (e.g., baseline HAM-D scores) and use block randomization.

- Blinding : Utilize third-party compounding pharmacies for identical placebo formulation.

- Endpoint adjudication : Employ independent raters blinded to treatment allocation.

- Data monitoring : Predefine stopping rules for efficacy/futility using interim analyses .

Data Reproducibility and Conflict Analysis

Q. What steps ensure reproducibility of this compound’s neurochemical effects across labs?

- Methodology :

- Protocol standardization : Share detailed SOPs for tissue preparation, assay conditions, and equipment calibration.

- Inter-lab validation : Participate in multicenter reproducibility initiatives (e.g., via NIH ARRIVE guidelines).

- Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with metadata annotations .

Q. How should researchers address conflicting results in this compound’s metabolite activity studies?

- Methodology :

- Isomer-specific analysis : Use chiral chromatography to differentiate enantiomers.

- Functional assays : Test metabolites in SERT binding and downstream signaling (e.g., cAMP modulation).

- Systematic review : Evaluate study heterogeneity (e.g., cell lines, incubation times) via meta-regression .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Validation Criteria |

|---|---|---|

| LC-MS/MS | LOD: 0.1 ng/mL, LOQ: 0.3 ng/mL | CV ≤ 15%, Recovery: 85–115% |

| Radioligand Binding | Kd: 2.5 nM, Bmax: 1,200 fmol/mg | Non-specific binding ≤ 20% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.